molecular formula C14H22N2O2 B4623856 N-(环己基甲基)-3-乙基-5-甲基-4-异恶唑甲酰胺

N-(环己基甲基)-3-乙基-5-甲基-4-异恶唑甲酰胺

货号 B4623856
分子量: 250.34 g/mol
InChI 键: LURRRWMKRVPSPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex chemical pathways, including bioisosteric replacements and specific synthetic routes that enable the identification and characterization of research chemicals. For instance, studies have reported the synthesis of compounds with similar structures, highlighting the intricate processes involved in obtaining such chemicals and the potential for mislabeling research chemicals due to their complex synthesis routes (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the compound's interactions and stability. For example, the crystal structure analysis provides insights into the compound's conformation and stability, contributing to a deeper understanding of its chemical behavior (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide derivatives can lead to various products depending on the conditions and reactants involved. Studies on related compounds have shown a wide range of chemical behaviors and transformations, such as cycloaddition reactions and the formation of novel compounds through specific chemical pathways (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are vital for its characterization and application in various fields. The analysis of related compounds' physical properties has provided valuable information, such as the crystal packing, hydrogen bonding patterns, and conformational preferences, which are essential for understanding the compound's behavior in different environments (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the compound's potential applications. Research on similar compounds has revealed insights into their chemical behavior, such as regioselectivity in synthesis, and the influence of substituents on their properties and reactions (Singh et al., 2022).

科学研究应用

研究化学品的合成和表征

McLaughlin 等人(2016 年)的研究重点是 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺的合成和表征,称为 3,5-AB-CHMFUPPYCA,从一家英国互联网供应商处获得。这种化合物被错误地宣传为 AZ-037,其特点是吡唑核心作为合成大麻素中常见的吲唑环的生物等排体替代物。该研究强调了研究化学品中错误标记的可能性,并强调了彻底分析表征的重要性,包括色谱、光谱、质谱平台和晶体结构分析,以正确识别此类化合物。然而,AB-CHMFUPPYCA 异构体的药理活性尚未探索 (McLaughlin 等人,2016 年)。

免疫药理学中的异恶唑衍生物

Bartlett 和 Schleyerbach(1985 年)探讨了异恶唑衍生物 N-(4-三氟甲基苯基)-5-甲基异恶唑-4-甲酰胺(HWA 486)对刘易斯大鼠佐剂性关节炎的疾病缓解活性。当在诱导后 12 天内开始治疗时,该化合物通过预防佐剂性疾病的发作表现出类似免疫抑制的特性。有趣的是,如果治疗开始较晚,只要施用,HWA 486 仍能减轻炎症并阻止其进展,类似于经典的抗炎药。这项研究提供了对异恶唑衍生物细微免疫药理学特征的见解,这些特征可能与经典抗炎药和免疫抑制剂不同,为疾病缓解抗风湿药的研究提供了新途径 (Bartlett 和 Schleyerbach,1985 年)。

属性

IUPAC Name

N-(cyclohexylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-9-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRRWMKRVPSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。